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molecular formula C7H8FNO B047603 5-Fluoro-2,3-dimethyl-1-oxidopyridin-1-ium CAS No. 113210-00-7

5-Fluoro-2,3-dimethyl-1-oxidopyridin-1-ium

Cat. No. B047603
M. Wt: 141.14 g/mol
InChI Key: GGMFFQOCDRQTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863293B2

Procedure details

A mixture of 3-fluoro-5,6-dimethyl-pyridine (0.230 g, 1.84 mmol) (Ife, R. J. Eur. Pat. Appl. (1987), EP 246774), 3-chloroperoxybenzoic acid (77%, 1.24 g, 5.5 mmol) in CH2Cl2 (25 mL) was stirred for 16 h. The solution was concentrated, and the residue was purified by flash chromatography on a silica gel column (8:1 EtOAc/MeOH), affording 3-fluoro-5,6-dimethyl-pyridine-1-oxide as a white solid (0.225 g 87%).
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][C:5]([CH3:9])=[C:6]([CH3:8])[CH:7]=1.ClC1C=C(C=CC=1)C(OO)=[O:15]>C(Cl)Cl>[F:1][C:2]1[CH:3]=[N+:4]([O-:15])[C:5]([CH3:9])=[C:6]([CH3:8])[CH:7]=1

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
FC=1C=NC(=C(C1)C)C
Name
Quantity
1.24 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on a silica gel column (8:1 EtOAc/MeOH)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C=[N+](C(=C(C1)C)C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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